Atomic VirS Binding Mode
SMARt751 restores full ethionamide efficacy in mice infected with M. tuberculosis strains carrying ethA gene mutations that confer clinical ethionamide resistance [1]. This contrasts with ethionamide monotherapy, which shows negligible activity against these resistant strains.
| Evidence Dimension | Restoration of ethionamide efficacy against ethA-mutant Mtb in mouse model |
|---|---|
| Target Compound Data | Full restoration of ethionamide efficacy |
| Comparator Or Baseline | Ethionamide alone: negligible efficacy against ethA-mutant strains |
| Quantified Difference | Complete restoration (from negligible to full efficacy) |
| Conditions | Mouse model of tuberculosis infected with clinically relevant ethA-mutant M. tuberculosis strains |
Why This Matters
This demonstrates SMARt751's unique capacity to overcome clinically relevant ethionamide resistance, a property not shared by ethionamide alone or by compounds targeting different resistance mechanisms.
- [1] Flipo M, et al. The small-molecule SMARt751 reverses Mycobacterium tuberculosis resistance to ethionamide in acute and chronic mouse models of tuberculosis. Science Translational Medicine. 2022;14(643):eaaz6280. View Source
